molecular formula C16H16N2O2 B1592709 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 208589-95-1

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1592709
M. Wt: 268.31 g/mol
InChI Key: ZKVVNEZVGMWFCN-UHFFFAOYSA-N
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Description

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, also known as 2BNITQ, is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in 2017. It is a heterocyclic compound and contains both an aromatic and an aliphatic ring. 2BNITQ has been studied for its potential use in drug development and other biochemical applications.

Scientific Research Applications

Organocatalytic Enantioselective Synthesis

A general procedure for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which could include compounds like 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, was developed. This method is based on organocatalytic, regio- and enantioselective Pictet-Spengler reactions. It demonstrates the versatility of this approach for preparing biologically and pharmaceutically relevant alkaloids, showcasing the compound's utility in synthesizing complex organic molecules with potential biological activity (Ruiz-Olalla et al., 2015).

Antitumor Activity

Another study evaluated the antitumor efficacy and toxicity of a novel compound similar in structure to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, demonstrating significant tumor regression effects in murine models. This highlights the potential of such compounds for further drug development, especially in cancer therapeutics (Mukherjee, Dutta, & Sanyal, 2013).

Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions

Research into the oxidative functionalization of benzylic C-H bonds in tetrahydroisoquinolines, including derivatives of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, revealed metal-free conditions for C-C bond-forming reactions. This underscores the compound's role in developing environmentally friendly synthetic methodologies (Ueda, Yoshida, & Tokuyama, 2014).

Synthesis of Functionalized Benzo[a]quinolizin-4-ones

A study on the aza-annulation of tetrahydroisoquinoline derived enamines, including 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, led to novel functionalized benzo[a]quinolizin-4-ones. This showcases the compound's utility in creating heterocyclic structures with potential pharmaceutical applications (Chakrabarti, Srivastava, Ila, & Junjappa, 2003).

Tetrandrine and Related Bis-Benzylisoquinoline Alkaloids

Tetrandrine, a compound related to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, has demonstrated significant cardiovascular effects, including antihypertensive action. This insight into the biological activities of tetrahydroisoquinoline derivatives highlights their potential in therapeutic applications for cardiovascular diseases (Kwan & Achike, 2002).

properties

IUPAC Name

2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVVNEZVGMWFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624105
Record name 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

CAS RN

208589-95-1
Record name 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium borohydride (2.13 g, 56.2 mmole) in THF (56 mL) at 0° C. was added boron trifluoride etherate (9 mL, 73 mmole) dropwise. After stirring the contents for 1 hr., dione (16) (5.0 g, 16.9 mmole) in THF (150 mL) was added at 0° C. over a period of 1.5 hr. The contents were warmed to 25° C. for 30 min. and then refluxed for 16 hr. The completed reaction was cooled to 0° C. and cautiously quenched with aqueous 1N sodium hydroxide (75 mL, 75 mmole) while maintaining the temperature at approximately 9° C. The quenched reaction was stirred for 30 min. at 0° C., 1 hr. at 25° C., 50° C. for 18 hrs. and then cooled to 20° C. The solvents were removed under vacuum, ethyl acetate (100 mL) was added and the layers separated. The organic layer was washed with brine, treated with sodium sulfate and the solvents removed under vacuum to afford 4.73 g of a light brown oil which was of sufficient purity to employ in the next step.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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